molecular formula C9H12Cl2FN3 B1440131 2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride CAS No. 1187582-42-8

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride

Cat. No. B1440131
CAS RN: 1187582-42-8
M. Wt: 252.11 g/mol
InChI Key: NTIYHTCRRSYXEX-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 1187582-42-8 . Its molecular weight is 252.12 and its molecular formula is C9H12Cl2FN3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

DNA Interaction and Cellular Staining

2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine dihydrochloride, similar to other benzimidazole derivatives, is known for its ability to bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it useful for fluorescent DNA staining, which is crucial for chromosome and nuclear staining in plant cell biology, flow cytometry, and the analysis of plant chromosomes. Such compounds are not only instrumental in staining but also serve as tools for understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Radioprotection and Topoisomerase Inhibition

Benzimidazole derivatives, including this compound, find their applications as radioprotectors and topoisomerase inhibitors. These applications highlight their potential in protecting cells from radiation damage and in serving as a foundation for the rational design of new therapeutic agents targeting DNA topoisomerases, which are enzymes involved in the overwinding or underwinding of DNA (Issar & Kakkar, 2013).

Anticancer Potential

The benzimidazole core is a key feature in numerous groups of biological agents demonstrating anticancer properties. It acts through various mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin polymerization. These diverse mechanisms underline the therapeutic potential of benzimidazole derivatives in cancer treatment, showcasing their role in the development of novel anticancer agents (Akhtar et al., 2019).

Fungicidal and Anthelmintic Uses

Beyond their radioprotective and anticancer applications, benzimidazole derivatives also play a significant role in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mode of action, especially as specific inhibitors of microtubule assembly by binding to the tubulin molecule, outlines their importance in treating fungal infections and parasitic infestations (Davidse, 1986).

Drug Development and Medicinal Chemistry

Benzimidazole derivatives, by virtue of their structural similarity to the naturally occurring nucleotides, have been extensively studied for their pharmacological properties. Their diverse bioactivities and presence in drugs targeting various diseases make them valuable scaffolds in drug development. This includes their use in designing new therapeutic compounds with improved efficacy and safety profiles (Babbar et al., 2020).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIYHTCRRSYXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride
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